![molecular formula C23H22N4O6 B2555846 3-allyl-1-((3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione CAS No. 1207036-18-7](/img/structure/B2555846.png)
3-allyl-1-((3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione
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Description
3-allyl-1-((3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C23H22N4O6 and its molecular weight is 450.451. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
Alkylation and Bromination Studies : The compound's derivative, 1-allyl-3-(2-hydroxyethyl)-1H,3H-quinazoline-2,4-dione, has been studied for alkylation and subsequent bromination. This research contributes to understanding the bromination route of 1-allyl-substituted 2-oxo azaheterocycles (Ukrainets et al., 2011).
Functionalization and Reactivity : Research on differently functionalized cyclopentenediones related to the compound has shown significant chemical reactivity, leading to various substitution products. This indicates potential for diverse chemical applications (Egorov et al., 2019).
Synthesis of Allylamine Derivatives : The compound's framework is utilized in iodine-catalyzed reactions to produce allylamine derivatives, highlighting its role in synthesizing valuable chemical intermediates (Zhang et al., 2014).
Molecular Structure and Spectroscopic Studies : N- and S-alkylated derivatives of related quinazolin-4(3H)-one compounds have been synthesized, offering insights into the molecular structure and reactivity of this class of compounds (Hagar et al., 2016).
Phosphoryl Trichloride Reaction : The reaction of quinazoline-2,4(1H,3H)-dione with cyclic amines and phosphoryl trichloride has been studied, indicating potential for synthesizing novel quinazoline derivatives (Yoshida et al., 1991).
Biological and Pharmaceutical Applications
Synthesis of Bioactive Compounds : The structure of the compound is relevant in synthesizing bioactive 1,2,4-oxadiazole natural product analogs, indicating potential pharmaceutical applications (Maftei et al., 2013).
Herbicidal Activity : Derivatives of quinazoline-2,4-dione have been synthesized and evaluated for herbicidal activity. This research demonstrates the compound's relevance in agricultural applications (Wang et al., 2014).
Cytotoxic Activity in Cancer Research : Research on carboxamide derivatives of benzo[b][1,6]naphthyridines, related to the compound, has shown potent cytotoxic activities against cancer cell lines, suggesting its potential in cancer therapy (Deady et al., 2003).
Synthesis of Antagonists : Studies have been conducted on derivatives such as 1-allyl-6-chloro-7-methyl-1,4-dihydroquinoxaline-2,3-dione for the synthesis of N-methyl-D-aspartate (NMDA) receptor antagonists, indicating its importance in neuroscience research (Xun et al., 2004).
Synthesis of Dideoxynucleosides : The compound's framework has been utilized in synthesizing 5′-azido- and 5′-amino-2′,5′-dideoxynucleosides, highlighting its role in the development of novel nucleoside analogs (El‐Barbary et al., 1995).
properties
IUPAC Name |
3-prop-2-enyl-1-[[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]quinazoline-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O6/c1-5-10-26-22(28)15-8-6-7-9-16(15)27(23(26)29)13-19-24-21(25-33-19)14-11-17(30-2)20(32-4)18(12-14)31-3/h5-9,11-12H,1,10,13H2,2-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GORQWDJLVFJGMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NOC(=N2)CN3C4=CC=CC=C4C(=O)N(C3=O)CC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-allyl-1-((3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione |
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